3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The starting materials often include 3-chloro-5-(trifluoromethyl)pyridine and 4-nitrophenylsulfanyl derivatives. The synthetic route may involve:
Condensation Reactions: Combining the pyridine and pyrimidine derivatives under specific conditions.
Reduction and Oxidation: Utilizing reagents like sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation.
Substitution Reactions: Introducing the nitrophenylsulfanyl group through nucleophilic substitution.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH4.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents include NaBH4 for reduction, H2O2 for oxidation, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions but often include modified pyrimidine and pyridine derivatives .
Scientific Research Applications
3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the pyrimidine core.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar pyridine structure but different functional groups.
Fluopyram: A related compound used in agricultural chemistry with similar structural motifs
The uniqueness of 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds .
Properties
IUPAC Name |
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O4S/c19-13-7-10(18(20,21)22)9-24-16(13)23-5-6-26-15(28)8-14(25-17(26)29)32-12-3-1-11(2-4-12)27(30)31/h1-4,7-9H,5-6H2,(H,23,24)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBJLCQBJMOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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